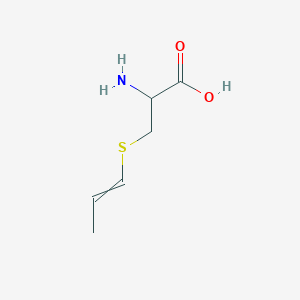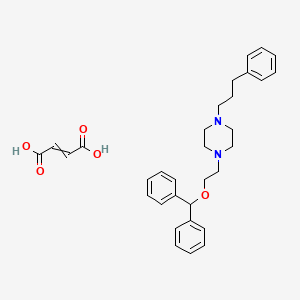
1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;but-2-enedioic acid is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;but-2-enedioic acid typically involves multiple steps:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable alkylating agent.
Introduction of the benzhydryloxyethyl group: This step involves the reaction of the piperazine core with benzhydryl chloride in the presence of a base.
Addition of the phenylpropyl group: This can be done through a nucleophilic substitution reaction using phenylpropyl bromide.
Formation of the but-2-enedioic acid salt: The final step involves the reaction of the compound with maleic acid to form the but-2-enedioic acid salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;but-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;but-2-enedioic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Benzhydryloxyethyl)-4-(2-phenylethyl)piperazine
- 1-(2-Benzhydryloxyethyl)-4-(4-phenylbutyl)piperazine
- 1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperidine
Uniqueness
1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;but-2-enedioic acid is unique due to its specific structural features, such as the presence of both benzhydryloxyethyl and phenylpropyl groups, which may confer distinct pharmacological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C32H38N2O5 |
|---|---|
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;but-2-enedioic acid |
InChI |
InChI=1S/C28H34N2O.C4H4O4/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;5-3(6)1-2-4(7)8/h1-9,11-12,14-17,28H,10,13,18-24H2;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
QCSMGOCTDJAWRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


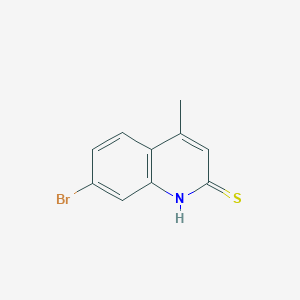
![4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14100592.png)
![1-(3-Ethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100616.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14100630.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14100632.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B14100637.png)
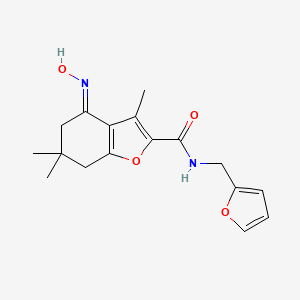
![3-[4-(Dimethylamino)phenyl]-1-(2-furanyl)-2-propen-1-one](/img/structure/B14100641.png)
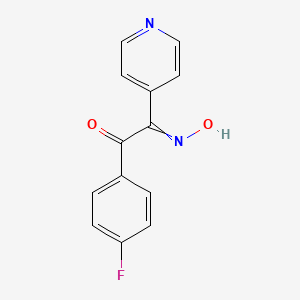
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100645.png)
![2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B14100656.png)
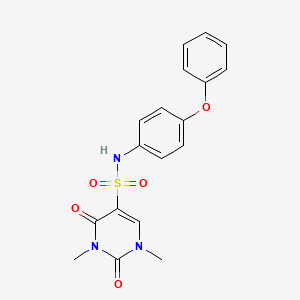
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14100672.png)
